molecular formula C2H3BrF2 B1266208 2-Bromo-1,1-difluoroethane CAS No. 359-07-9

2-Bromo-1,1-difluoroethane

Cat. No. B1266208
CAS RN: 359-07-9
M. Wt: 144.95 g/mol
InChI Key: JVYROUWXXSWCMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-1,1-difluoroethane involves multiple pathways, including the reaction of carbonyl compounds with 1-bromo-2,2-difluorovinyllithium, generated from 1,1-dibromo-2,2-difluoroethylene, followed by acetylation to afford mono- and disubstituted 1,1-difluoroallenes in high yields (Yokota et al., 2009). Additionally, 1-trifluoromethylvinylsilane serves as a precursor for synthesizing various 1,1-difluoro-1-alkenes, including 2-bromo-1,1-difluoro-1-alkenes, through a combination of nucleophilic substitution and electrophilic addition reactions (Ichikawa et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1,1-difluoroethane is closely related to its physical and chemical properties. An electron diffraction study of 1,2-difluoroethane, a related molecule, provides insight into the bond lengths and angles that are critical for understanding the molecular geometry of halogenated ethanes. The study revealed specific bond lengths and angles, such as the C-C and C-F bond lengths and the valency angles, which are fundamental to predicting the reactivity and physical properties of these molecules (Schaick et al., 1973).

Chemical Reactions and Properties

2-Bromo-1,1-difluoroethane undergoes various chemical reactions, highlighting its versatility as a reagent. For instance, its photodissociation dynamics have been explored, showing how the C-Br bond scission occurs predominantly due to direct transitions, providing insights into its reactivity under photoexcitation (Saha et al., 2013). Furthermore, its ion chemistry in air plasma has been studied, revealing the formation of various ionized species, which contributes to understanding its behavior in different chemical environments (Marotta et al., 2005).

Physical Properties Analysis

The physical properties of 2-Bromo-1,1-difluoroethane, such as vapor pressure and molecular interactions, are influenced by its molecular structure. The intermolecular interactions and role of fluorine substitution have been investigated, providing insights into its physical behavior, including vapor pressure and crystal packing, which are important for its handling and storage (Olejniczak et al., 2009).

Chemical Properties Analysis

The chemical properties of 2-Bromo-1,1-difluoroethane, such as its reactivity towards nucleophiles and electrophiles, have been extensively studied. Its reactivity patterns are crucial for its use in synthetic organic chemistry, particularly in the formation of fluorine-containing compounds through various reactions, including organometallic and free radical processes (Dmowski, 2011).

Scientific Research Applications

Photodissociation Dynamics

  • The photodissociation dynamics of related compounds, such as 2-bromo-2-chloro-1,1,1-trifluoroethane, have been explored, showing mechanisms for bond scission and formation of bromine and chlorine atoms in various states, relevant to understanding the behavior of 2-Bromo-1,1-difluoroethane under similar conditions (Saha et al., 2013).

Synthesis of Difluoroallenes

  • 2-Bromo-1,1-difluoroethane is used in the synthesis of 1,1-difluoroallenes, highlighting its role in organic synthesis and the creation of new compounds. This process involves reactions with carbonyl compounds and subsequent treatments to yield high yields of difluoroallenes (Yokota et al., 2009); (Oh et al., 2012).

NMR Spectroscopy in Liquid Crystalline Solvents

  • NMR spectroscopy of solutions in nematic liquid crystalline solvents provides insights into the structure and bond rotational potential of fluorinated ethanes like 2-Bromo-1,1-difluoroethane, facilitating a deeper understanding of their molecular properties (Emsley et al., 2006).

Preparation of Difluoroethylamine

  • The compound's utility in synthesizing 2,2-difluoroethylamine via amination has been researched. This underscores its significance in chemical reactions and potential applications in creating new amines (Han et al., 2020).

Synthesis of Fluorine-Containing Compounds

  • It serves as a key component in synthesizing various fluorine-containing compounds, demonstrating its versatility and importance in organofluorine chemistry (Dmowski, 2011).

Applications in Radiopharmaceuticals

  • 2-Bromo-1,1-difluoroethane is used in the synthesis of radiopharmaceuticals, indicating its potential in medical imaging and diagnostics (Comagic et al., 2001).

Safety And Hazards

2-Bromo-1,1-difluoroethane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2-bromo-1,1-difluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H3BrF2/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYROUWXXSWCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074403
Record name 2-Bromo-1,1-difluoroethane
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Molecular Weight

144.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-1,1-difluoroethane

CAS RN

359-07-9
Record name 2-Bromo-1,1-difluoroethane
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Record name 2-Bromo-1,1-difluoroethane
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Record name Ethane, 2-bromo-1,1-difluoro-
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Record name 2-Bromo-1,1-difluoroethane
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Record name 2-bromo-1,1-difluoroethane
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Record name 2-BROMO-1,1-DIFLUOROETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
AJ Elliott - Kirk‐Othmer Encyclopedia of Chemical Technology, 2000 - Wiley Online Library
This article concerns ethanol fluorinated at carbon 2. 2‐Fluoroethanol behaves like a typical alcohol in its chemical reactions and is slightly more acidic than ethanol. It is usually …
Number of citations: 0 onlinelibrary.wiley.com
J Freear, AE Tipping - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
N-Bromobistrifluoromethylamine reacts with propyne under free-radical conditions to give a high yield of a mixture of cis- and trans-bromo-NN-bistrifluoromethylprop-1-enylamine. …
Number of citations: 3 pubs.rsc.org
HJ Emeléus, RN Haszeldine - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… The corresponding bromo-compound, 2-bromo-1 : 1-difluoroethane was stable to magnesium, but gave the olefin when treated with sodium or potassium. In view of these facts it may …
Number of citations: 99 pubs.rsc.org
S Jagannathan, TP Forsyth… - The Journal of Organic …, 2001 - ACS Publications
A synthetic route has been developed which has allowed us to prepare novel α-aminoboronic acids as inhibitors of serine proteases. These compounds were prepared to study the …
Number of citations: 49 pubs.acs.org
RN Haszeldine, JE Osborne - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Exposure of a mixture of 1 : 1-difluoroethylene and hydrogen bromide to ultraviolet light of wavelength >2200 A produces 2-bromo-1 : 1-difluoroethane (IX) by a free-radical chain …
Number of citations: 37 pubs.rsc.org
JB Dickey, EB Towne, MS Bloom… - Industrial & …, 1956 - ACS Publications
PART of a program of preparing superior light-and gas-fast dyes for cellulose acetate, a considerable number of azo and anthraquinone dyes which contain fluorine have been prepared…
Number of citations: 22 pubs.acs.org
XN Wu, Q Zhou, YD Huang, X Xie, Z Li, Y Wu… - … Pharmaceutica Sinica B, 2022 - Elsevier
Our previous study demonstrated that phosphodiesterase 8 (PDE8) could work as a potential target for vascular dementia (VaD) using a chemical probe 3a. However, compound 3a is a …
Number of citations: 2 www.sciencedirect.com
J Riches, L Knutsen, E Morrey, K Grant - Fire safety journal, 2002 - Elsevier
A standard flame ionisation detector (FID) of the type used in gas chromatography experiments has been modified to enable flame extinguishing concentrations to be determined. Good …
Number of citations: 11 www.sciencedirect.com
D Wan, Y Wu, L Mo, Z Che, J Li, M Hu, L Liang… - Liquid …, 2023 - Taylor & Francis
A series of 2,3-difluorophenylene-based negative liquid crystals which own different terminal groups has been synthesised in high yields through many classical named reactions such …
Number of citations: 0 www.tandfonline.com
TJ Bruno - 1990 - books.google.com
The Special Publication contains infrared and mass spectra for a wide range of chlorofluoro-bromo ethanes and ethylenes that are relevant to research on alternative refrigerants. …
Number of citations: 11 books.google.com

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